5-Acetyl-2-(m-tolyl)-1H-1,2,4-triazol-3(2H)-one: Class-Level Antifungal Potency Contextualized Against Clinical Triazole Standards
No direct quantitative data was identified for 5-acetyl-2-(m-tolyl)-1H-1,2,4-triazol-3(2H)-one in the public domain. However, class-level inference from structurally related 1,2,4-triazol-3-one derivatives indicates that compounds bearing N2-aryl substituents and the triazolone core can exhibit potent antifungal activity. In a 2011 study, triazolone-containing triazole derivatives demonstrated MIC80 values as low as 0.0156 μg/mL against Candida albicans, which is 16-fold more potent than fluconazole (MIC80 ~0.25 μg/mL) [1]. This class-level data suggests that the triazolone scaffold, when appropriately substituted, can achieve substantial antifungal potency. Note: The target compound itself lacks published MIC data; this inference serves as a benchmark for expected scaffold performance.
| Evidence Dimension | Antifungal potency (MIC80) |
|---|---|
| Target Compound Data | Not reported; class analog 1n: MIC80 = 0.0156 μg/mL |
| Comparator Or Baseline | Fluconazole: MIC80 ≈ 0.25 μg/mL |
| Quantified Difference | Class analog 1n exhibits 16-fold lower MIC80 than fluconazole |
| Conditions | In vitro antifungal assay against Candida albicans (class-level data from triazolone-containing triazole series) |
Why This Matters
Understanding the class-level potency ceiling informs hit-to-lead prioritization; a compound with this scaffold may warrant further investigation for antifungal applications.
- [1] Sheng C, Che X, Wang W, Wang S, Cao Y, Miao Z, Yao J, Zhang W. Design and synthesis of novel triazole antifungal derivatives by structure-based bioisosterism. European Journal of Medicinal Chemistry. 2011;46(11):5276-5282. View Source
